3,5-Diamino-4-chlorobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Diamino-4-chlorobenzonitrile can be achieved through different methods. One notable method involves the indirect electroreduction of 4-chloro-3,5-dinitrobenzonitrile, where Sn4+ is reduced to Sn2+ in an ionic membrane electrolytic cell, followed by the reduction of the dinitro compound to the final product. This process achieves an average yield of 88.1% and an average current efficiency of 74.2% under optimal conditions, including a concentration of HCl at 4.0 mol/L and a reaction temperature of 20°C (Yang Guo-gang, 2009).
Molecular Structure Analysis
The molecular structure of 3,5-Diamino-4-chlorobenzonitrile and related compounds has been elucidated through various studies. The structure is characterized by the presence of amino groups that can participate in hydrogen bonding, contributing to its chemical reactivity and potential for forming complexes (Ming-Xing Li et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Diamino-4-chlorobenzonitrile are diverse, including its potential use in the formation of energetic materials and its reactivity towards various reagents. For instance, the compound's amino groups make it a versatile precursor for the synthesis of complex molecules and materials with high energetic performance (Jiaheng Zhang et al., 2016).
Scientific Research Applications
Preparation Methodologies :
- A study by Yang Guo-gang (2009) discusses the preparation of 4-Chloro-3,5-diaminobenzonitrile through indirect electroreduction, highlighting a specific method of synthesizing this compound with an average yield of 88.1% and average current efficiency of 74.2% (Yang Guo-gang, 2009).
Applications in Corrosion Inhibition :
- Research by G. Sığırcık et al. (2016) evaluated 3,4-diaminobenzonitrile (a related compound) for its efficiency in inhibiting steel corrosion. This study provides insight into the potential use of similar compounds in corrosion prevention (G. Sığırcık, T. Tüken, M. Erbil, 2016).
Synthesis and Characterization of Derivatives :
- T. Klapötke et al. (2010) explored the synthesis and characterization of 3,5-Diamino-1,2,4-triazolium Dinitramide, a derivative of 3,5-Diamino-4-chlorobenzonitrile, and its potential applications in energetic materials (T. Klapötke, Franz A. Martin, Norbert Mayr, J. Stierstorfer, 2010).
Thermodynamic and Structural Studies :
- A study by Inês M. Rocha et al. (2014) analyzed the thermodynamic properties and pseudosymmetry in the crystalline packing of chlorobenzonitrile isomers, providing fundamental understanding relevant to compounds like 3,5-Diamino-4-chlorobenzonitrile (Inês M. Rocha, Tiago L. P. Galvão, M. D. Ribeiro da Silva, M. Ribeiro da Silva, 2014).
Antimicrobial Applications :
- The synthesis of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles and their antimicrobial activity was investigated by R. Aggarwal et al. (2013), suggesting potential pharmaceutical applications of compounds derived from 3,5-Diamino-4-chlorobenzonitrile (R. Aggarwal, Virender Kumar, G. Gupta, Vinod Kumar, 2013).
Environmental and Wastewater Treatment :
- Research by M. Redeker et al. (2014) on the anaerobic transformation of diatrizoate (a compound structurally related to 3,5-Diamino-4-chlorobenzonitrile) highlights its potential in environmental and wastewater treatment applications (M. Redeker, A. Wick, B. Meermann, T. Ternes, 2014).
Energetic Materials :
- Studies by Yongxing Tang et al. (2019) and Venugopal Thottempudi et al. (2011) discuss the development of energetic materials utilizing derivatives of 3,5-Diamino-4-chlorobenzonitrile, contributing to the field of high energy density materials (Yongxing Tang, Chunlin He, Gregory H. Imler, D. Parrish, J. Shreeve, 2019), (Venugopal Thottempudi, J. Shreeve, 2011).
properties
IUPAC Name |
3,5-diamino-4-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(10)1-4(3-9)2-6(7)11/h1-2H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYCIEHSLYUBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496565 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-4-chlorobenzonitrile | |
CAS RN |
34207-46-0 | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34207-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diamino-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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